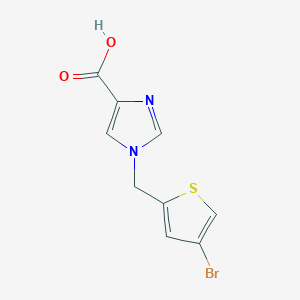
3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine
Übersicht
Beschreibung
“3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine” is a chemical compound that belongs to the class of halogenated heterocycles . It is a solid substance .
Molecular Structure Analysis
The title compound is almost planar with a root mean square deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C7H4ClIN4 and it has a molecular weight of 306.49 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex heterocyclic compounds incorporating pyridazine and pyrazole moieties, such as 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine, is a significant area of research due to their pharmacological potential. For instance, the synthesis of cinnoline and pyrazole derivatives has been documented, highlighting the structural foundation for developing compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Bawa et al., 2010). Additionally, these compounds' electronic and photophysical properties have been modulated for applications in materials science, demonstrating their versatility beyond pharmaceutical uses (Saldías et al., 2019).
Bioorganic and Medicinal Chemistry
Research in bioorganic and medicinal chemistry has explored the synthesis of pyrazolylpyridazine derivatives for inhibiting yeast α-glucosidase, a target for diabetes management. Novel pyrazolylpyridazine amines have shown moderate to potent inhibition of this enzyme, with specific derivatives identified as strong inhibitors, highlighting their potential in drug development (Chaudhry et al., 2017).
Surface Protection and Corrosion Inhibition
The study of 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine derivatives has extended to applications in corrosion inhibition, particularly for protecting mild steel surfaces in acidic environments. Such compounds have been demonstrated to offer significant protection, acting as mixed-type inhibitors to prevent both anodic and cathodic processes involved in corrosion. This research not only contributes to the understanding of these compounds' interaction with metal surfaces but also opens up new avenues for developing more effective corrosion inhibitors (Olasunkanmi et al., 2018).
Structural and Computational Chemistry
Further exploration into the structural aspects of pyridazine analogs has provided insights into their potential pharmaceutical applications. Detailed structural analysis through spectroscopic techniques and X-ray diffraction, coupled with density functional theory calculations, has been employed to understand the molecular behaviors of these compounds. Such studies not only elucidate the compounds' physical and chemical properties but also assist in the rational design of new materials and drugs with improved efficacy and stability (Sallam et al., 2021).
Eigenschaften
IUPAC Name |
3-chloro-6-(4-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-10-13(5-6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCOBFCXNSJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)

![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)





![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)


